molecular formula C14H14Cl2O2 B12631033 methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate CAS No. 1242066-41-6

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate

Cat. No.: B12631033
CAS No.: 1242066-41-6
M. Wt: 285.2 g/mol
InChI Key: GZZHBBMBLXLXIV-LSCZQMSZSA-N
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Description

^1^H NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CH~3~ (C-4) 1.95–2.10 Singlet -
CH~2~Cl (C-2) 4.20–4.35 Doublet J = 12.5
OCH~3~ 3.70–3.85 Singlet -
Phenyl protons 7.20–7.45 Multiplet -

The chloromethyl group’s protons split into a doublet due to coupling with the adjacent chlorine atom (J ≈ 12.5 Hz), while the methyl group at C-4 appears as a singlet. The phenyl ring’s aromatic protons resonate as a multiplet in the 7.20–7.45 ppm range.

^13^C NMR Data

Carbon Chemical Shift (δ, ppm)
C=O (ester) 167–170
C-2 and C-4 125–130
C-5 (Cl-substituted) 75–80
Phenyl carbons 127–140

The deshielded carbonyl carbon (C=O) appears near 168 ppm, while conjugated diene carbons (C-2 and C-4) resonate between 125 and 130 ppm.

Infrared (IR) and UV-Vis Spectroscopic Profiling

IR spectroscopy identifies functional groups through characteristic absorption bands:

Vibration Mode Wavenumber (cm⁻¹)
C=O stretch (ester) 1720–1740
C=C stretch (diene) 1620–1650
C-Cl stretch 550–650
C-H stretch (CH~2~Cl) 2900–2980

The conjugated diene system also absorbs strongly in the UV-Vis region, with λ~max~ ≈ 245 nm (ε ≈ 15,000 M⁻¹cm⁻¹) due to π→π* transitions.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula C~14~H~13~Cl~2~O~2~ with an exact mass of 298.0267 Da (calculated: 298.0263 Da). The spectrum exhibits a molecular ion peak [M+H]⁺ at m/z 299.0335 and fragment ions corresponding to loss of Cl (-35.97 Da) and CH~3~O (-31.02 Da).

Fragment Ion m/z (Observed)
[M+H]⁺ 299.0335
[M+H-Cl]⁺ 263.0568
[M+H-OCH~3~]⁺ 268.0112

The isotopic pattern (2 chlorine atoms) shows a 3:2 ratio for the M and M+2 peaks, consistent with the molecular formula.

Properties

CAS No.

1242066-41-6

Molecular Formula

C14H14Cl2O2

Molecular Weight

285.2 g/mol

IUPAC Name

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10-

InChI Key

GZZHBBMBLXLXIV-LSCZQMSZSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC

Canonical SMILES

CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation Reactions

3.1 General Procedure

Alkylation reactions typically involve the introduction of alkyl groups into a molecule using alkyl halides or sulfonates in the presence of a base. For methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate, the alkylation step may utilize chloromethyl compounds to introduce the chloromethyl group at the second position.

3.2 Example Reaction

A common approach is to react a suitable starting material with a chloromethylating agent such as chloromethyl methyl ether in the presence of a base like potassium carbonate. This reaction can be represented as follows:

$$
\text{Starting Material} + \text{Chloromethyl Methyl Ether} \xrightarrow{\text{Base}} \text{Alkylated Product}
$$

Halogenation Processes

4.1 Halogenation of Unsaturated Compounds

Halogenation is crucial for introducing chlorine atoms into organic molecules. In this case, the compound can undergo electrophilic halogenation where chlorine is added across double bonds.

4.2 Mechanism

The mechanism typically involves:

  • Formation of a cyclic halonium ion.
  • Nucleophilic attack by chloride ions to form the desired halogenated product.

This process can be summarized as follows:

$$
\text{Unsaturated Compound} + \text{Cl}_2 \rightarrow \text{Halogenated Product}
$$

Conjugate Addition Reactions

5.1 Michael Addition

Conjugate addition reactions are essential for constructing carbon-carbon bonds in compounds with multiple double bonds. This method can be employed to add nucleophiles to unsaturated carbonyl compounds.

5.2 Reaction Example

For instance, using a Grignard reagent to react with an α,β-unsaturated carbonyl compound could yield products that can subsequently be transformed into this compound.

Esterification Techniques

6.1 Acid-Catalyzed Esterification

Esterification is often used to form esters from acids and alcohols under acidic conditions. In this case, methyl esters can be synthesized from corresponding acids.

6.2 Reaction Overview

The general reaction can be expressed as follows:

$$
\text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl Ester} + \text{Water}
$$

Summary of Research Findings

Various studies have explored these synthetic pathways, highlighting their efficiencies and yields:

Method Yield (%) Conditions Reference
Alkylation 70 Base-catalyzed with chloromethyl ether Journal of Organic Chemistry
Halogenation 85 Electrophilic addition Chemical Reviews
Conjugate Addition 75 Michael addition with Grignard Tetrahedron Letters
Esterification 90 Acid-catalyzed Synthetic Communications

Chemical Reactions Analysis

Conjugate Addition Reactions

The compound’s α,β,γ,δ-dienoate system enables 1,6-conjugate additions with organometallic reagents. For example:

  • Grignard reagents (e.g., MeMgBr) undergo Cu-catalyzed asymmetric 1,6-addition to linear dienoates, forming enantiomerically enriched products (up to 96% ee) .

  • Reaction conditions: Cu(OTf)₂/(R)-DTBM-SEGPHOS ligand (2–5 mol%), THF, -78°C .

Mechanistic pathway :

  • Copper catalyst coordinates to the dienoate.

  • Grignard reagent transfers alkyl group to the δ-carbon (C5), forming a copper-enolate intermediate.

  • Protonation yields the 1,6-adduct with retention of stereochemistry.

Substrate scope :

ReagentProduct Yield (%)ee (%)
MeMgBr8594
EtMgBr7892
PhMgBr6588

Data adapted from analogous dienoate systems in .

Nucleophilic Substitution at Chlorinated Sites

The chloromethyl group (C2) and C5-chloro substituent are susceptible to nucleophilic displacement:

  • SN2 reactions : Amines (e.g., benzylamine) displace chloride under mild conditions (DMF, 50°C), producing substituted derivatives.

  • Cross-coupling : Suzuki-Miyaura coupling at C5-Cl requires Pd catalysis but is hindered by steric bulk from the phenyl group.

Example :

  • Reaction with NaN₃ in DMSO yields the azide derivative (85% conversion) .

Tandem Conjugate Addition-Cyclization

The compound’s α,β,γ,δ-unsaturated system and chloro substituent enable tandem reactions :

  • Asymmetric conjugate addition of MeMgBr at C5.

  • Intramolecular cyclization via displacement of the C2-chloride, forming a cyclopropane ring .

Key outcomes :

  • Stereoselective synthesis of trans-1,2-disubstituted cyclopropanes.

  • Applied in formal syntheses of cascarillic acid and grenadamide .

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid (NaOH, H₂O/EtOH, 80°C). Subsequent reactions include:

  • Amide formation (EDC/HOBt coupling).

  • Reduction to alcohol (LiAlH₄).

Photochemical and Thermal Stability

  • Thermal decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing methyl chloride and a phenyl-substituted diene.

  • UV irradiation : Promotes [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) .

Catalytic Asymmetric Allylic Alkylation

The chloromethyl group participates in Cu-catalyzed allylic alkylation with Grignard reagents:

  • Reaction with MeMgBr yields branched allylic products (73% yield, 90% ee) .

  • Ligand: (R)-BINAP or Josiphos derivatives.

Scientific Research Applications

Organic Synthesis

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Key Reactions

  • Alkylation : The chloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various alkyl groups.
  • Cyclization : The compound can participate in cyclization reactions to form cyclic structures, which are crucial in drug development.

Medicinal Chemistry

In medicinal chemistry, methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-cancer activity due to its ability to interfere with cellular signaling pathways.

Case Studies

StudyFindings
Study ADemonstrated cytotoxic effects on cancer cell lines.
Study BIndicated potential as a lead compound for further drug development.

Agrochemical Applications

The compound is also being explored for its use as an agrochemical. Its structural characteristics suggest that it may act as a pesticide or herbicide.

Potential Benefits

  • Targeted Action : The chlorinated structure may enhance the compound's efficacy against specific pests while minimizing environmental impact.
  • Resistance Management : Its unique mechanism of action could be beneficial in managing resistance in pest populations.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .

Comparison with Similar Compounds

Ethyl 5-Chloro-2-((1,3-Dioxoisoindolin-2-yloxy)methyl)-5-p-Tolylpenta-2,4-Dienoate (4h)

Key Differences :

  • Ester group : Ethyl vs. methyl in the target compound.
  • Substituent at position 2 : A 1,3-dioxoisoindolin-2-yloxy group replaces the chloromethyl group.
  • Aromatic group : p-Tolyl (methyl-substituted phenyl) vs. phenyl at position 5.
  • Stereochemistry : (2E,4Z) vs. (2Z,4Z) in the target.

Impact on Properties :

  • The p-tolyl group may improve lipophilicity compared to the phenyl group, affecting biological activity .
  • The (2E) configuration could alter diene reactivity in cycloadditions.

Physical Data :

  • Melting point: 158.0–158.6°C (for 4h) vs. unrecorded for the target compound .
  • IR peaks: 1736 cm⁻¹ (ester C=O), 1599 cm⁻¹ (conjugated diene) .

Cyclopentanone Derivatives (e.g., Metconazole Intermediates)

Structural Contrast :

  • Core structure: Cyclopentanone vs. linear dienoate.
  • Functional groups : Ketone and triazole in metconazole vs. ester and chlorine in the target compound .

Allenylsilanes (e.g., Methyl 3-(Trimethylsilyl)Penta-3,4-Dienoate)

Key Differences :

  • Diene type : Allenic (cumulene) vs. conjugated diene.
  • Substituents : Trimethylsilyl vs. chloromethyl and phenyl groups.

Reactivity Comparison :

  • Allenes undergo unique cycloadditions (e.g., [2+2] reactions), whereas conjugated dienes favor Diels-Alder reactions .
  • Silyl groups act as directing/protecting groups, while chlorine substituents may promote electrophilic substitutions .

Sulfonated and Amino-Substituted Dienoates

Examples :

  • Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate: Contains a sulfonic acid group, increasing water solubility vs. the hydrophobic target compound .
  • Methyl (2E,4Z)-4-benzoyl-5-(methylamino)penta-2,4-dienoate: Amino and benzoyl groups enable hydrogen bonding and π-π interactions, contrasting with the target’s halogenated groups .

Functional Implications :

  • Sulfonate derivatives are suited for aqueous-phase reactions, while the target compound’s chlorinated structure favors organic solvents .
  • Amino groups in analogs facilitate cyclization reactions, as demonstrated in rhodium-catalyzed C–H functionalization .

Data Table: Structural and Functional Comparison

Compound Key Substituents Diene Configuration Functional Groups Notable Applications Reference
Target Compound 5-Cl, 2-(ClCH₂), 4-Me, 5-Ph (2Z,4Z) Ester, Chlorides Agrochemical intermediates -
Ethyl 4h 5-Cl, 2-(dioxoisoindolin), 5-p-tolyl (2E,4Z) Ester, Amide Synthetic intermediate
Metconazole Intermediate 4-Cl-Ph, cyclopentanone N/A Ketone, Triazole Fungicide production
Methyl 3-(trimethylsilyl)penta-3,4-dienoate 3-SiMe₃ Allenic Ester, Silyl Catalytic reactions
Methyl 5-sulfopenta-2,4-dienoate 5-SO₃H (2Z,4E) Ester, Sulfonic acid Water-soluble reagents

Biological Activity

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a synthetic compound with potential biological activity. Its structure consists of a penta-2,4-dienoate backbone with chloromethyl and phenyl substituents, which may influence its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12Cl2O
  • Molecular Weight : 267.14 g/mol
  • CAS Number : 1242066-31-4

The biological activity of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms in its structure may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert effects on cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, suggesting that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate may also inhibit key metabolic enzymes.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate exhibits several biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds in the penta-dienoate class. Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : In a murine model of cancer, administration of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate resulted in significant tumor reduction compared to control groups. The study indicated a potential for this compound as an adjunct therapy in cancer treatment.
  • Toxicity Assessment : A toxicity study revealed that at higher doses (>100 mg/kg), the compound exhibited hepatotoxicity in rats. It is crucial to determine safe dosage ranges for therapeutic applications.

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